molecular formula C20H26N2O2 B3727047 N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide

N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide

Cat. No. B3727047
M. Wt: 326.4 g/mol
InChI Key: VBAOGHBXBHEQQZ-UFFVCSGVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of a primary amine with a carbonyl group . The synthesized compounds are usually well characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap are usually calculated using the DFT method .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined using various techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .

Mechanism of Action

The mechanism of action of similar compounds often involves their ability to coordinate to various metal ions . This property is essential for their various applications .

Future Directions

The future directions for similar compounds often involve the exploration of their potential applications in confronting challenges such as antimicrobial resistance and environmental pollution . There is also interest in synthesizing new derivatives that could enhance life quality .

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-18-7-14-8-19(2,11-18)13-20(9-14,12-18)17(24)22-21-10-15-5-3-4-6-16(15)23/h3-6,10,14,23H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOGHBXBHEQQZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=CC=C4O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=CC=C4O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-Hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide
Reactant of Route 2
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N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide
Reactant of Route 3
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N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide
Reactant of Route 4
N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide
Reactant of Route 5
N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide
Reactant of Route 6
N'-(2-hydroxybenzylidene)-3,5-dimethyl-1-adamantanecarbohydrazide

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